molecular formula C17H21N3O3 B2991313 N-[[4-(4-Acetylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide CAS No. 2199967-46-7

N-[[4-(4-Acetylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide

Cat. No.: B2991313
CAS No.: 2199967-46-7
M. Wt: 315.373
InChI Key: IYJZCYIVALZKNK-UHFFFAOYSA-N
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Description

N-[[4-(4-Acetylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[4-(4-Acetylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide typically involves multiple steps, starting with the formation of the piperazine ring followed by acetylation and subsequent reactions to introduce the phenyl and prop-2-enamide groups. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product formation.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: N-[[4-(4-Acetylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: In biological research, N-[[4-(4-Acetylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives may be explored for their pharmacological properties and potential use in treating various diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-[[4-(4-Acetylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide

  • N-[[4-(4-Propionylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide

  • N-[[4-(4-Butyrylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide

Uniqueness: N-[[4-(4-Acetylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide stands out due to its specific acetyl group, which influences its reactivity and biological activity compared to its similar counterparts. This unique feature may lead to different pharmacological properties and applications.

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Properties

IUPAC Name

N-[[4-(4-acetylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-16(22)18-12-14-4-6-15(7-5-14)17(23)20-10-8-19(9-11-20)13(2)21/h3-7H,1,8-12H2,2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJZCYIVALZKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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